

Crystal Structure Analysis of 3-(Phenoxymethyl)azetidine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 3-(Phenoxymethyl)azetidine

Cat. No.: B15266567

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, potential biological activities, and structural analysis of **3-(phenoxymethyl)azetidine** derivatives. Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural and chemical properties that can enhance pharmacological profiles.^[1] This document outlines detailed experimental protocols, explores a relevant signaling pathway, and presents crystallographic data to serve as a comprehensive resource for professionals in drug development.

Synthesis of 3-(Phenoxymethyl)azetidine Derivatives

The synthesis of **3-(phenoxymethyl)azetidine** derivatives can be achieved through a multi-step process involving the formation of a key intermediate, 1-diphenylmethyl-3-hydroxyazetidine, followed by substitution with a phenoxy group and subsequent deprotection.

Experimental Protocol: Synthesis of 3-[3-(Trifluoromethyl)phenoxy]azetidine

This protocol is adapted from a patented synthesis method and outlines the preparation of a representative **3-(phenoxymethyl)azetidine** derivative.

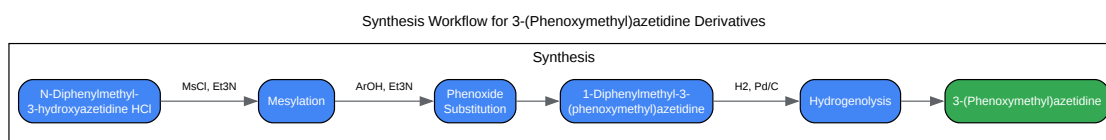
Step 1: Preparation of 1-Diphenylmethyl-3-[3-(trifluoromethyl)phenoxy]azetidine

- To a stirred solution of 41.33 g (0.15 mole) of N-diphenylmethyl-3-hydroxyazetidine hydrochloride and 42 ml (0.30 mole) of triethylamine in 250 ml of toluene, add 12 ml (0.15 mole) of methanesulfonyl chloride dropwise over 10 minutes, maintaining the temperature between 4°C and 12°C.
- After the addition is complete, stir the mixture for 30 minutes at room temperature.
- Add a solution of 24.3 g (0.15 mole) of 3-(trifluoromethyl)phenol and 21 ml (0.15 mole) of triethylamine in 25 ml of toluene.
- Heat the reaction mixture to 85-95°C and maintain this temperature for 4 hours.
- Cool the mixture to room temperature and add 100 ml of water. Separate the organic (toluene) layer.
- Wash the organic layer sequentially with 100 ml of 1N sodium hydroxide solution and 100 ml of water.
- Dry the toluene solution over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield an oil. This oil is the crude 1-(diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine.

Step 2: Deprotection to Yield 3-[3-(Trifluoromethyl)phenoxy]azetidine

- Combine 60 g (0.156 mole) of the crude product from Step 1, 6 g of 5% palladium-on-carbon hydrogenolysis catalyst, 6 ml of triethylamine, and 240 ml of ethanol in a Parr bottle.
- Shake the mixture under 20-40 psig of hydrogen pressure at 60°C for 4 hours, or until hydrogen uptake ceases.
- Filter the mixture to remove the catalyst, washing the filter cake with ethanol.
- Evaporate the filtrate to obtain the final product, 3-[3-(trifluoromethyl)phenoxy]azetidine.

The following diagram illustrates the general workflow for the synthesis of **3-(phenoxyethyl)azetidine** derivatives.



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A flowchart illustrating the key stages in the synthesis of **3-(phenoxymethyl)azetidine** derivatives.

Crystal Structure Analysis

While specific crystallographic data for **3-(phenoxymethyl)azetidine** derivatives are not readily available in the public domain, this section provides representative data from a related azetidine salt, 5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt, to illustrate the type of information obtained from X-ray crystallography.^[2] This data is presented for illustrative purposes to guide researchers in the analysis of their own crystalline products.

Representative Crystallographic Data

The following table summarizes the crystal data and structure refinement parameters for a representative azetidine-related salt.

Parameter	Value
Empirical formula	C ₃₁ H ₂₉ N ₆ O ₄
Formula weight	561.61
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a	15.3678(9) Å
b	12.2710(7) Å
c	21.8514(13) Å
α	90°
β	109.867(2)°
γ	90°
Volume	3875.5(4) Å ³
Z	4
Density (calculated)	1.253 Mg/m ³
Absorption coefficient	0.086 mm ⁻¹
F(000)	1184

Selected Bond Lengths and Angles

This table presents selected intramolecular bond lengths and angles for the representative structure.[\[2\]](#)

Bond	Length (Å)	Angle	Degrees (°)
N5-N6	1.314	N6-N5-C25	109.3(3)
N7-N8	1.317	N5-N6-N7	108.9(3)
N5-C25	1.334(5)	N8-N7-N6	108.3(3)
N6-N7	1.340(4)	N7-N8-C25	109.2(3)
N8-C25	1.332(5)	N8-C25-N5	104.3(3)

Data for 5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt.[2]

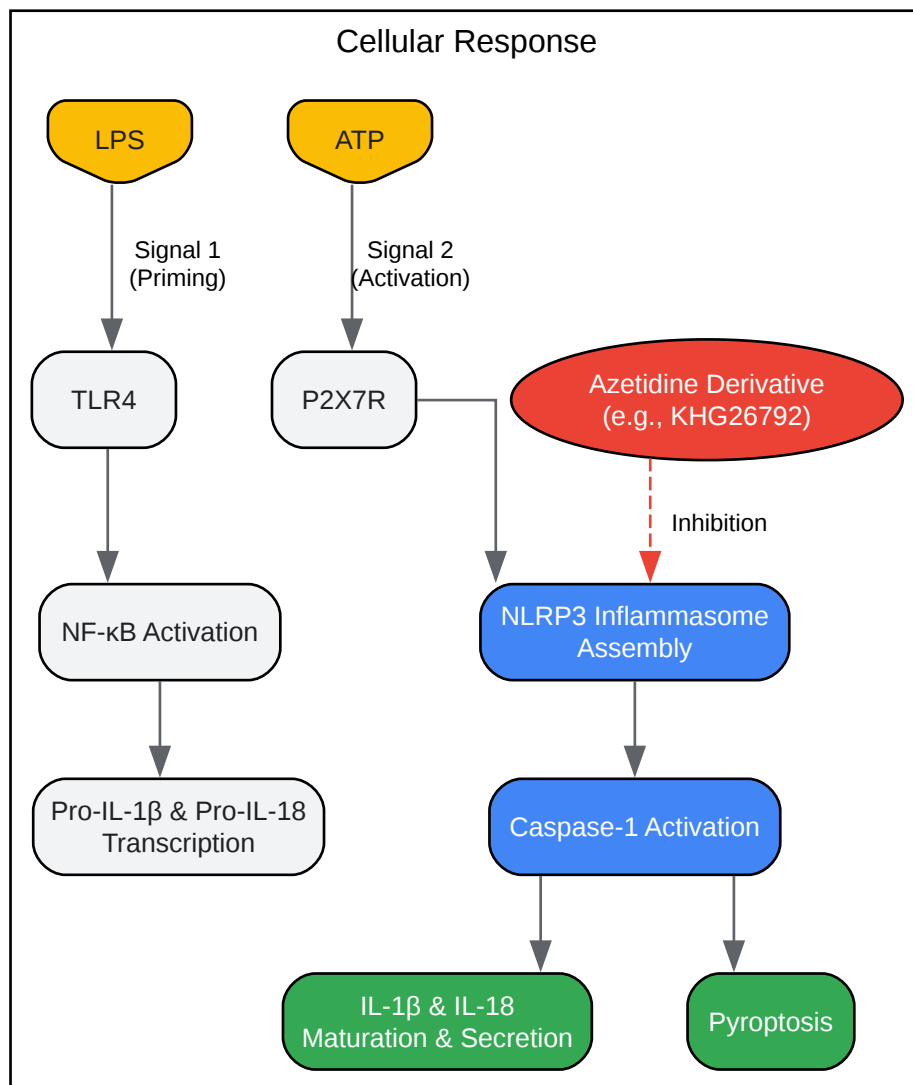
Potential Signaling Pathway: NLRP3 Inflammasome

While the direct biological targets of many **3-(phenoxyethyl)azetidine** derivatives are still under investigation, a structurally related compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has been shown to attenuate the NLRP3 inflammasome-mediated signaling pathway.[3] This pathway is a key component of the innate immune system and is implicated in a variety of inflammatory diseases.[4]

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1 β and IL-18.[4][5] The study on KHG26792 demonstrated that this azetidine derivative could suppress the activation of the NLRP3 inflammasome in lipopolysaccharide (LPS)-stimulated microglial cells.[3] This suggests a potential anti-inflammatory mechanism of action for this class of compounds.

The following diagram depicts the canonical NLRP3 inflammasome activation pathway and the potential point of intervention by an azetidine derivative.

NLRP3 Inflammasome Signaling Pathway

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